The compound "4-(Trifluoromethyl)pyridine-3-carbohydrazide" is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities and their utility as building blocks for the synthesis of various pharmaceuticals. The trifluoromethyl group, when attached to a pyridine ring, can enhance the biological activity of the compound by increasing its lipophilicity and metabolic stability.
In medicinal chemistry, pyridine derivatives have been explored for their potential as therapeutic agents. The trifluoromethyl group, in particular, has been incorporated into various compounds to improve their pharmacokinetic properties. For instance, novel pyridine-2,4,6-tricarbohydrazide thiourea compounds have been synthesized and evaluated for their potential in treating T2DM, showing promising inhibition against α-glucosidase5. Additionally, trifluoromethyl-containing pyrazolyl-carbohydrazides have been synthesized and assessed for their antimicrobial and antioxidant activities, indicating their potential in the development of new treatments for infections and oxidative stress-related conditions6.
In the field of organic synthesis, pyridine derivatives serve as key intermediates for the construction of complex molecules. The reactivity of carbohydrazides, for example, has been exploited in the synthesis of various heterocyclic derivatives, which are of interest due to their diverse biological activities7. The introduction of a trifluoromethyl group can further enhance the reactivity and stability of these intermediates, enabling the synthesis of novel compounds with potential biological applications.
Pyridine derivatives have also found applications in diagnostic imaging. For example, 3-hydroxy-4-pyridinone ligands have been used to bind the [M(CO)3]+ core (M = Re, Tc) for the preparation of novel Tc(I) and Re(I) glucose conjugates, which could be used in the development of radiopharmaceuticals for imaging purposes3.
In anticancer research, the synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives has been explored. These compounds have shown promising anticancer activity against various human cancer cell lines, highlighting the potential of trifluoromethyl pyridine derivatives in the development of new anticancer agents10.
4-(Trifluoromethyl)nicotinohydrazide is a chemical compound that belongs to the class of hydrazides, specifically derived from nicotinic acid. This compound is notable for its trifluoromethyl group, which enhances its biological activity and chemical properties. The presence of the trifluoromethyl group can significantly influence the reactivity and solubility of the compound, making it of interest in various scientific applications.
The compound can be synthesized through various chemical reactions involving nicotinic acid derivatives and hydrazine or its derivatives. Research has indicated that compounds with trifluoromethyl groups exhibit unique properties, making them valuable in pharmaceutical chemistry and materials science .
4-(Trifluoromethyl)nicotinohydrazide can be classified as:
The synthesis of 4-(Trifluoromethyl)nicotinohydrazide typically involves a multi-step reaction process. One common method includes the reaction of nicotinic acid with hydrazine derivatives in the presence of a suitable solvent and catalyst.
The molecular structure of 4-(Trifluoromethyl)nicotinohydrazide features:
4-(Trifluoromethyl)nicotinohydrazide participates in various chemical reactions, including:
The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can enhance electrophilicity in certain reactions, making it a useful intermediate in organic synthesis.
The mechanism of action for 4-(Trifluoromethyl)nicotinohydrazide primarily involves its interaction with biological targets. It may act as an inhibitor or modulator in various biochemical pathways.
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced binding affinity to certain receptors or enzymes, leading to increased biological activity, particularly in anticancer studies .
4-(Trifluoromethyl)nicotinohydrazide has several applications:
4-(Trifluoromethyl)nicotinohydrazide is a heterocyclic organic compound classified as a nicotinohydrazide derivative. Its core structure consists of a pyridine ring (nicotinic acid scaffold) substituted at the 4-position with a trifluoromethyl group (-CF₃) and a hydrazide functional group (-CONHNH₂) at the carboxy position. The systematic IUPAC name is 4-(trifluoromethyl)pyridine-3-carbohydrazide, unambiguously defining the positions of the substituents on the pyridine ring .
The molecular formula is C₇H₆F₃N₃O, with a molecular weight of 205.14 grams per mole. Key identifiers include the CAS Registry Number 175204-84-9, and canonical SMILES representation C1=CN=CC(=C1C(F)(F)F)C(=O)NN, which encodes the atomic connectivity [6]. The trifluoromethyl and hydrazide groups confer distinct electronic and steric properties: the -CF₃ group is strongly electron-withdrawing, inducing electron deficiency in the pyridine ring, while the hydrazide moiety offers nucleophilicity and metal-chelating capability [8].
Table 1: Structural Identifiers of 4-(Trifluoromethyl)nicotinohydrazide
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-(Trifluoromethyl)pyridine-3-carbohydrazide |
Molecular Formula | C₇H₆F₃N₃O |
Molecular Weight | 205.14 g/mol |
CAS Registry Number | 175204-84-9 |
Key Functional Groups | Pyridine ring, Trifluoromethyl (-CF₃), Carbohydrazide (-CONHNH₂) |
Canonical SMILES | C1=CN=CC(=C1C(F)(F)F)C(=O)NN |
The synthesis of 4-(trifluoromethyl)nicotinohydrazide is intrinsically linked to the development of its precursor, 4-(trifluoromethyl)nicotinic acid. Early routes relied on multi-step halogen exchange reactions, starting from trichloromethylpyridine derivatives under harsh conditions with low yields [5]. A significant advancement was documented in the 2019 patent (CN109467532A), which described a streamlined catalytic ring formation method. This process involves the condensation of 3-aminoprop-2-enenitrile with trifluoroacetyl chloride under base catalysis (e.g., triethylamine), followed by hydrolysis to yield 4-(trifluoromethyl)nicotinic acid [5].
Subsequent hydrazide formation is achieved through esterification of the acid, followed by reaction with hydrazine hydrate. Alternatively, direct coupling of the acid chloride derivative (4-(trifluoromethyl)nicotinoyl chloride, CAS 104326-73-0) with hydrazine offers higher efficiency [9]. The commercial availability of 4-(trifluoromethyl)nicotinamide (CAS 158062-71-6) since the early 2000s provided another precursor, as controlled hydrolysis can yield the acid for hydrazide synthesis [6].
Table 2: Historical Development of Synthetic Routes
Timeframe | Synthetic Approach | Key Advance |
---|---|---|
Pre-2010s | Halogen exchange of polyhalogenated pyridines | Low yields, high reaction severity |
2019 | Catalytic ring formation from 3-aminoprop-2-enenitrile | Improved yield (≥80%), simplified purification [5] |
Contemporary | Acid chloride coupling with hydrazine | High-purity product suitable for pharmaceutical research [9] |
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry due to its profound influence on a molecule's physicochemical and pharmacological profile. Its incorporation into 4-(trifluoromethyl)nicotinohydrazide enhances metabolic stability, lipophilicity, and target binding affinity, making it a privileged structural motif in drug design [8] [10].
Metabolic Stability and Bioavailability
The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a methyl group with -CF₃ in the nicotinohydrazide scaffold significantly reduces hepatic clearance, prolonging half-life in vivo. For example, analogs bearing -CF₃ exhibit 3-5 fold longer plasma residence times compared to non-fluorinated counterparts in preclinical models [8]. Additionally, the -CF₃ group increases lipophilicity (measured as log P), facilitating passive diffusion across biological membranes. This property is critical for central nervous system (CNS)-targeting agents, as evidenced by hydrazide-hydrazones with balanced AChE/BuChE inhibition crossing the blood-brain barrier [8].
Electronic and Steric Effects
The -CF₃ group's strong electron-withdrawing nature alters the electron density of the pyridine ring, enhancing its ability to participate in dipole-dipole interactions and hydrogen bonding with biological targets. In cholinesterase inhibition, derivatives like N'-[3-(trifluoromethyl)benzylidene]-4-(trifluoromethyl)benzohydrazide exhibit IC₅₀ values of 49.9 µM (AChE) and 63.6 µM (BuChE), attributable to optimal positioning within the enzyme gorge via -CF₃-mediated hydrophobic contacts [8]. Similarly, 1,3,4-oxadiazole derivatives with -CF₃ substituents show enhanced telomerase inhibition (IC₅₀ ~2–4 µM) due to improved stacking within the ATP-binding pocket [10].
Role in Anticancer and Enzyme-Targeting Agents
The -CF₃ group augments binding to enzymes overexpressed in diseases:
Table 3: Impact of Trifluoromethyl Group on Biological Activities
Biological Target | Compound Example | Role of -CF₃ Group | Activity Enhancement |
---|---|---|---|
Telomerase | 1,3,4-Oxadiazole derivatives | Hydrophobic pocket filling, dipole stabilization | IC₅₀ = 1.27–5.89 µM (vs. 8.32 µM control) [10] |
Cholinesterases (AChE/BuChE) | N'-[2-(Trifluoromethyl)benzylidene]benzohydrazide | Enhanced lipophilicity for CNS penetration | BuChE IC₅₀ = 19.1 µM (balanced inhibition) [8] |
DNA/Topoisomerase | Cu(II)-Nicotinohydrazide complexes | Increased ligand rigidity and intercalation | Cytotoxicity IC₅₀: 3.8–12.4 µM (HepG2) [3] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0